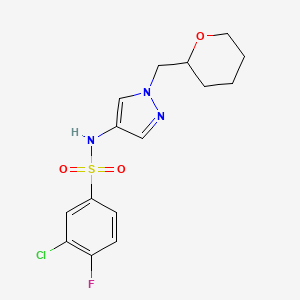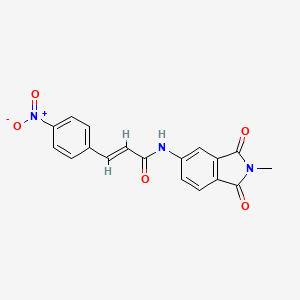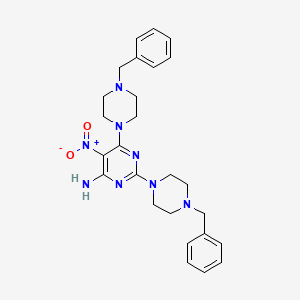![molecular formula C15H9N3O2 B2618052 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 2309623-93-4](/img/structure/B2618052.png)
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have found wide application in drug design . They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves several methods. A common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridine and nitriles as starting compounds . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is also an effective method for producing [1,2,4]triazolo[1,5-a]pyridine .Mechanism of Action
The mechanism of action of 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and acetylcholinesterase (AChE), which is involved in Alzheimer's disease. This compound has also been shown to modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is implicated in many diseases, by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one is that it is relatively easy to synthesize and can be obtained in large quantities. It is also stable under normal laboratory conditions. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, this compound can exhibit non-specific binding to proteins, which can complicate its use in certain assays.
Future Directions
There are many potential future directions for research involving 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is the development of this compound-based diagnostic tools for the early detection of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate to form 3-(2-hydroxyphenyl)-2-propen-1-one. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 3-(1H-pyrazol-3-yl)-2-propen-1-one. The final step involves the reaction of 3-(1H-pyrazol-3-yl)-2-propen-1-one with 7-hydroxy-4-methylcoumarin in the presence of phosphorous oxychloride to form this compound.
Scientific Research Applications
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective activities. This compound has also been investigated for its potential use as a diagnostic tool for various diseases.
Properties
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-15-11(9-10-5-1-2-6-12(10)20-15)14-16-13-7-3-4-8-18(13)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVWFFIDZQGREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine](/img/structure/B2617969.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2617970.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617972.png)
![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2617976.png)



![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)
![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile](/img/structure/B2617984.png)

![3-(3-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2617989.png)
![tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate](/img/structure/B2617991.png)
